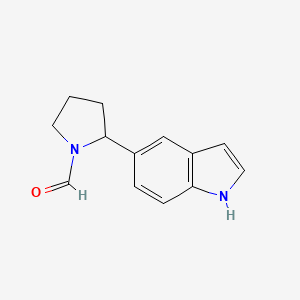

2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde

Description

Properties

Molecular Formula |

C13H14N2O |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

2-(1H-indol-5-yl)pyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C13H14N2O/c16-9-15-7-1-2-13(15)11-3-4-12-10(8-11)5-6-14-12/h3-6,8-9,13-14H,1-2,7H2 |

InChI Key |

JUQGSTPAVLYTKV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C=O)C2=CC3=C(C=C2)NC=C3 |

Origin of Product |

United States |

Preparation Methods

Proline-Catalyzed Mannich Cyclization

The enantioselective formation of the pyrrolidine ring proceeds via enamine catalysis. Proline facilitates the Mannich reaction between succinaldehyde and imine, followed by intramolecular cyclization (Figure 1). Computational studies suggest a chair-like transition state with ΔG‡ ≈ 18.3 kcal/mol, explaining the observed diastereoselectivity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

Substitution: Halogens (e.g., bromine) in acetic acid, nitro compounds in sulfuric acid.

Major Products Formed

Oxidation: 2-(1H-Indol-5-yl)pyrrolidine-1-carboxylic acid.

Reduction: 2-(1H-Indol-5-yl)pyrrolidine-1-methanol.

Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The aldehyde group can also form covalent bonds with nucleophilic sites on proteins, affecting their function .

Comparison with Similar Compounds

(a) Sumatriptan Succinate-Related Compounds

Sumatriptan succinate and its impurities (e.g., Related Compounds A, C, D, E) share the indole core but differ in substituents. For example:

- Sumatriptan succinate: Contains a sulfonamide group at the indole 5-position and a dimethylaminoethyl side chain .

- 2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde: Replaces the sulfonamide with a pyrrolidine-formyl group, eliminating the charged aminoethyl side chain. This structural variation likely alters solubility and receptor binding kinetics compared to sumatriptan .

(b) Zolmitriptan

Zolmitriptan, a 5-HT1B/1D agonist, features a 2-oxazolidinone ring linked to a dimethylaminoethyl-substituted indole. Unlike 2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde, zolmitriptan’s oxazolidinone moiety enhances metabolic stability, a critical factor in its oral bioavailability .

(c) 1-Benzyl-2-(1H-indol-3-yl)-5-oxo-pyrrolidine-2-carbonitrile

This compound () shares a pyrrolidine-indole backbone but differs in substituents: a benzyl group at position 1, a cyano group at position 2, and a ketone at position 3.

Pharmacological Implications

- Receptor specificity: Sumatriptan and zolmitriptan target 5-HT1B/1D receptors due to their aminoethyl side chains, which mimic serotonin. The pyrrolidine-formyl group in 2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde may shift selectivity toward other receptors or enzymes .

Data Table: Key Structural and Functional Comparisons

Biological Activity

2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H12N2O

- Molecular Weight : 188.23 g/mol

- IUPAC Name : 2-(1H-indol-5-yl)pyrrolidine-1-carbaldehyde

- CAS Number :

The biological activity of 2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The indole moiety is known for its role in modulating neurotransmitter systems and influencing cancer cell proliferation.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

- Receptor Modulation : It may act as a ligand for certain receptors, altering their activity and downstream signaling pathways.

- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to cell death.

Anticancer Activity

Several studies have investigated the anticancer properties of 2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde:

- In vitro Studies : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction via caspases |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro assays indicate effectiveness against both bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

Case Studies

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the effects of 2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde on MCF-7 cells. The findings indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

- Antimicrobial Evaluation : A recent evaluation highlighted the compound's efficacy against resistant strains of S. aureus, suggesting its potential role in developing new antimicrobial therapies .

- Mechanistic Insights : Research has elucidated that the compound's interaction with the Bcl-2 family proteins leads to increased apoptosis in cancer cells, providing a mechanistic basis for its anticancer activity .

Q & A

Q. What are the established synthetic routes for 2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde, and what reaction conditions optimize yield?

Methodological Answer: The compound can be synthesized via multistep condensation reactions or palladium-catalyzed cross-couplings . For example:

- Aldehyde-functionalized indole precursors (e.g., indole-4-carbaldehyde in ) can undergo nucleophilic substitution with pyrrolidine derivatives.

- Buchwald-Hartwig amination may link the indole and pyrrolidine moieties under inert conditions (Ar atmosphere, 80–100°C) using Pd(OAc)₂/Xantphos as a catalyst .

- Microwave-assisted synthesis (e.g., 150°C, 30 min) improves reaction efficiency for similar carbaldehyde intermediates .

Key Optimization Parameters:

Q. How should researchers characterize the purity and structural integrity of 2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde?

Methodological Answer:

Q. What are the recommended storage conditions to prevent degradation of this compound?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials to avoid aldehyde oxidation .

- Solubility : Dissolve in anhydrous DMSO (10 mM stock) to minimize hydrolysis.

- Stability Monitoring : Perform LC-MS monthly to detect degradation products (e.g., carboxylic acid derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound in drug discovery?

Methodological Answer:

- Core Modifications :

- Replace the pyrrolidine ring with piperidine or azetidine to assess ring size impact on target binding .

- Introduce electron-withdrawing groups (e.g., F, Cl) at the indole 4-position to modulate electronic properties (see for fluorophenyl analogs) .

- Biological Assays : Pair synthetic analogs with kinase inhibition assays (e.g., IC₅₀ determination) or cellular uptake studies (fluorescence tagging) .

Q. Data Analysis :

- Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to targets like serotonin receptors .

Q. What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

Q. How can computational methods predict the metabolic stability of this compound?

Methodological Answer:

- In Silico Tools :

- SwissADME : Predict CYP450 metabolism sites (e.g., aldehyde oxidation via CYP3A4) .

- Molecular Dynamics (MD) : Simulate liver microsome interactions (NADPH cofactor dynamics) .

- Experimental Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.